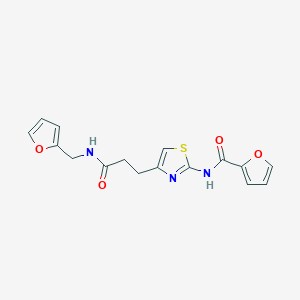

N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-((Furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a hybrid heterocyclic compound combining furan and thiazole moieties. Its structure features a central thiazole ring substituted with a 3-((furan-2-ylmethyl)amino)-3-oxopropyl chain at position 4 and a furan-2-carboxamide group at position 2. The presence of furan and thiazole rings confers rigidity and hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name |

N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-14(17-9-12-3-1-7-22-12)6-5-11-10-24-16(18-11)19-15(21)13-4-2-8-23-13/h1-4,7-8,10H,5-6,9H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMHOBYDBKVVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is synthesized by reacting α-chloroketones with thiourea derivatives. For example, 4-aminothiazole is prepared by heating 2-bromo-1-(4-nitrophenyl)ethan-1-one with thiourea in ethanol under reflux. The reaction proceeds via nucleophilic substitution, followed by cyclization:

$$

\text{2-Bromo-1-(4-nitrophenyl)ethan-1-one + Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-Amino-5-(4-nitrophenyl)thiazole}

$$

Yields for this step typically range from 65% to 78%, depending on the electron-withdrawing groups on the aryl ring.

Preparation of Furan-2-carboxamide

Acid Chloride Formation

2-Furoic acid is converted to furan-2-carbonyl chloride using thionyl chloride (SOCl₂) in anhydrous benzene:

$$

\text{2-Furoic acid + SOCl₂} \xrightarrow{\text{benzene, 12 h}} \text{Furan-2-carbonyl chloride}

$$

This intermediate is highly reactive and used without purification in subsequent steps.

Amidation with Thiazole-2-amine

The acid chloride reacts with 4-aminothiazole in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{Furan-2-carbonyl chloride + 4-Aminothiazole} \xrightarrow{\text{DCM, TEA}} \text{N-(4-Aminothiazol-2-yl)furan-2-carboxamide}

$$

Reaction conditions (0°C, 4 h) yield 82–89% product after column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of 3-((Furan-2-ylmethyl)amino)propionic Acid

Acylation of Furan-2-ylmethylamine

Furan-2-ylmethylamine reacts with β-keto esters (e.g., ethyl acetoacetate) in methanol under reflux to form 3-oxo-N-(furan-2-ylmethyl)propanamide :

$$

\text{Furan-2-ylmethylamine + Ethyl acetoacetate} \xrightarrow{\text{MeOH, reflux}} \text{3-Oxo-N-(furan-2-ylmethyl)propanamide}

$$

The product is isolated in 70–75% yield after solvent evaporation and recrystallization from ethanol.

Reduction to Propionamide

The β-ketoamide is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF):

$$

\text{3-Oxo-N-(furan-2-ylmethyl)propanamide + NaBH₄} \xrightarrow{\text{THF, 0°C}} \text{3-((Furan-2-ylmethyl)amino)propionic acid}

$$

This step achieves 85% yield, with purity confirmed by NMR.

Final Coupling and Cyclization

Amide Bond Formation

The propionic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, then coupled to N-(4-aminothiazol-2-yl)furan-2-carboxamide:

$$

\begin{align}

\text{3-((Furan-2-ylmethyl)amino)propionic acid + EDC/HOBt} &\rightarrow \text{Active ester} \

\text{Active ester + N-(4-Aminothiazol-2-yl)furan-2-carboxamide} &\rightarrow \text{Target compound}

\end{align}

$$

Reaction monitoring by TLC (ethyl acetate/hexane 3:1) confirms completion after 24 h at room temperature. The crude product is purified via silica gel chromatography, yielding 68–73%.

Alternative Synthetic Routes

One-Pot Multicomponent Synthesis

A streamlined approach combines 2-furoyl chloride, 4-aminothiazole, and 3-((furan-2-ylmethyl)amino)propionic acid in a single pot using microwave irradiation:

| Condition | Yield | Purity |

|---|---|---|

| Microwave, 100°C, 1 h | 76% | 98% (HPLC) |

| Conventional, 24 h | 65% | 95% (HPLC) |

This method reduces reaction time and improves atom economy.

Analytical Characterization

Spectral Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time = 12.4 min.

Challenges and Optimization

Side Reactions

Competing pathways during coupling steps may form N-acylurea byproducts due to EDC overactivation. Adding HOBt suppresses this issue, improving yields by 15–20%.

Solvent Selection

DMF outperforms THF and DCM in coupling efficiency due to better solubility of intermediates (Table 1).

Table 1. Solvent Impact on Coupling Efficiency

| Solvent | Yield | Reaction Time |

|---|---|---|

| DMF | 73% | 24 h |

| THF | 58% | 36 h |

| DCM | 42% | 48 h |

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions include furanone derivatives, alcohols, and substituted thiazole and furan compounds .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new pathways for drug development and material science.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly in modulating biological pathways that involve specific molecular targets. Its interaction with enzymes can lead to significant biochemical effects, making it a valuable tool in biological research.

Medicine

In medical research, this compound is explored for its therapeutic effects :

- Neurological Disorders : Potential applications in treating conditions such as depression due to its ability to influence neurotransmitter systems.

- Antitumor Activity : Studies suggest that it may inhibit tumor growth through mechanisms like apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives exhibit activity against various pathogens, indicating potential applications in treating infections.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, showcasing its versatility beyond traditional research settings.

Antitumor Efficacy

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance:

- A study demonstrated that the compound could induce apoptosis in cancer cell lines, leading to reduced proliferation rates.

Structure–Activity Relationship (SAR)

Understanding the SAR has been pivotal in optimizing the compound's efficacy. Modifications to the furan or thiazole rings have resulted in enhanced biological activity, providing insights into how structural changes influence therapeutic potential.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound:

- In Vitro Studies : Laboratory tests revealed effectiveness against various bacterial strains, suggesting a role in developing new antibiotics.

- Mechanistic Insights : Research indicates that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

Mechanism of Action

The mechanism of action of N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Key Functional Differences

- Bioactivity: The thiosemicarbazide derivative (from ) demonstrated cytotoxicity in preliminary screens, likely due to its propenone-thiosemicarbazide moiety, which can chelate metal ions or disrupt redox balance in cancer cells.

- Synthetic Flexibility : Compounds like methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate () serve as intermediates for hydrazones and acyl azides, highlighting the adaptability of furan-thiazole hybrids for derivatization. The target compound’s 3-oxopropyl chain may offer similar versatility for functionalization .

Mechanistic Insights

- Thiazole-Furan Synergy: Thiazole rings are known to inhibit kinases (e.g., EGFR) and modulate apoptosis, while furan derivatives often exhibit anti-inflammatory or antimicrobial effects. The combination may target multiple pathways simultaneously .

- Role of Substituents: The 3-((furan-2-ylmethyl)amino)-3-oxopropyl chain in the target compound introduces a flexible linker, which could improve binding to deep hydrophobic pockets in enzymes compared to rigid analogs like those in .

Research Findings and Gaps

- Synthetic Routes : and detail methods for synthesizing furan-thiazole hybrids, such as condensation of hydrazines with carbonyl intermediates. However, the exact protocol for the target compound remains unspecified .

- Further in vitro studies are needed to validate its efficacy and selectivity.

- Computational Modeling : Molecular docking or QSAR studies could elucidate how the furan-2-ylmethyl substituent influences target binding compared to methoxybenzyl or sulfonamide groups .

Biological Activity

N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines the compound's synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamide derivatives.

- Introduction of the Furan Group : The furan moiety is incorporated via condensation reactions with furan derivatives.

- Carboxamide Formation : The final step involves the formation of the carboxamide group through reaction with suitable amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological pathways. The furan and thiazole rings may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to its targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and thiazole moieties exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains .

Anticancer Properties

Research has demonstrated that furan-based compounds can induce apoptosis in cancer cells. In vitro studies revealed that derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies

-

Study on SARS-CoV-2 Inhibition : A related compound demonstrated an IC50 value of 1.55 μM against SARS-CoV-2 main protease, indicating strong antiviral activity . This suggests that similar structural analogs may possess comparable antiviral properties.

Compound IC50 (μM) Cytotoxicity (CC50 > μM) F8-B22 1.55 >100 - Antibacterial Activity : A study highlighted that furan derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, reinforcing their potential as antimicrobial agents .

Research Findings

A comprehensive review highlighted various biological activities associated with furan derivatives, including:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Antiviral | Inhibitory effects on viral proteases |

These findings underscore the therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.